Androstenone Hydrazone

Catalog No.
S1816824
CAS No.
63015-10-1
M.F
C19H30N2O
M. Wt
302.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Androstenone Hydrazone

CAS Number

63015-10-1

Product Name

Androstenone Hydrazone

IUPAC Name

(3S,8R,9S,10R,13S,14S,17Z)-17-hydrazinylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol

Molecular Formula

C19H30N2O

Molecular Weight

302.5 g/mol

InChI

InChI=1S/C19H30N2O/c1-18-9-7-13(22)11-12(18)3-4-14-15-5-6-17(21-20)19(15,2)10-8-16(14)18/h3,13-16,22H,4-11,20H2,1-2H3/b21-17-/t13-,14-,15-,16-,18-,19-/m0/s1

SMILES

CC12CCC3C(C1CCC2=NN)CC=C4C3(CCC(C4)O)C

Canonical SMILES

CC12CCC3C(C1CCC2=NN)CC=C4C3(CCC(C4)O)C

Androstenone hydrazone is an organic compound with the chemical formula C19H30N2O and a CAS registry number of 63015-10-1. It is a derivative of androstenone, a steroid that functions as a pheromone in various species, including humans. The structure of androstenone hydrazone features a hydrazone functional group (R1R2C=N−NH2) linked to the steroid backbone, which contributes to its unique chemical properties and potential biological activities .

Typical for hydrazones. These include:

  • Hydrolysis: It can be hydrolyzed to regenerate the corresponding carbonyl compound and hydrazine derivative.

R2C=NNH2+H2OR2C=O+H2NNH2R_2C=N-NH_2+H_2O\rightarrow R_2C=O+H_2N-NH_2

  • Formation of Azines: When reacted with a second equivalent of a carbonyl compound, it can form azines, which are compounds containing a double bond between two nitrogen atoms.

R2C=NNH2+R2C=OR2C=NN=CR2+H2OR_2C=N-NH_2+R_2C=O\rightarrow R_2C=N-N=CR_2+H_2O

  • Wolff-Kishner Reduction: Androstenone hydrazone can participate in the Wolff-Kishner reduction, where it is converted into an alkane by heating with a strong base, resulting in the elimination of nitrogen gas .

The biological activity of androstenone hydrazone has been explored primarily in the context of its potential as a pheromone and its effects on human behavior. Studies suggest that compounds like androstenone can influence social interactions and reproductive behaviors due to their olfactory properties. Additionally, there is interest in its potential anticancer properties, as some derivatives of androstenone have shown promise in inhibiting cancer cell growth .

Androstenone hydrazone can be synthesized through various methods:

  • Condensation Reaction: The most common method involves the reaction of androstenone with hydrazine or an organohydrazine. This reaction typically occurs under acidic conditions to facilitate the formation of the hydrazone.

    Androstenone+HydrazineAndrostenone Hydrazone\text{Androstenone}+\text{Hydrazine}\rightarrow \text{Androstenone Hydrazone}
  • Use of Catalysts: Catalysts may be employed to enhance the yield and selectivity of the reaction.
  • Alternative Synthetic Routes: Other synthetic approaches can involve modifications of existing steroid frameworks or employing different hydrazine derivatives to achieve specific structural variations .

Androstenone hydrazone has several potential applications:

  • Pheromone Research: Due to its relationship with androstenone, it is studied for its role in pheromonal communication among animals and humans.
  • Bioconjugation Strategies: Its stability at physiological pH makes it suitable for drug delivery systems where targeted release is necessary.
  • Anticancer Research: As part of ongoing studies into steroid derivatives, androstenone hydrazone is being evaluated for its potential therapeutic effects against cancer cells .

Research on interaction studies involving androstenone hydrazone focuses on its binding affinity and effects on biological receptors. Studies indicate that compounds related to androstenone can interact with androgen receptors and olfactory receptors, influencing physiological responses. Additionally, investigations into its interactions with other biomolecules are ongoing to determine its efficacy as a therapeutic agent .

Several compounds are structurally or functionally similar to androstenone hydrazone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
AndrostenedioneA ketosteroid precursor to testosteroneLacks the hydrazone functional group
TestosteroneA primary male sex hormoneContains an additional hydroxyl group
EstradiolAn estrogen steroid hormoneDifferent biological activity compared to androstenones
5α-AndrostaneSaturated form of androstenesLacks double bonds present in androstenones

Androstenone hydrazone is unique due to its specific hydrazone linkage, which alters its reactivity and biological properties compared to these similar compounds. Its potential applications in drug delivery and pheromone research further distinguish it from other steroids .

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Dates

Modify: 2023-08-15

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